5-(5-bromo-2-furyl)-4-isopropyl-4H-1,2,4-triazole-3-thiol 5-(5-bromo-2-furyl)-4-isopropyl-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 861444-27-1
VCID: VC2395160
InChI: InChI=1S/C9H10BrN3OS/c1-5(2)13-8(11-12-9(13)15)6-3-4-7(10)14-6/h3-5H,1-2H3,(H,12,15)
SMILES: CC(C)N1C(=NNC1=S)C2=CC=C(O2)Br
Molecular Formula: C9H10BrN3OS
Molecular Weight: 288.17 g/mol

5-(5-bromo-2-furyl)-4-isopropyl-4H-1,2,4-triazole-3-thiol

CAS No.: 861444-27-1

Cat. No.: VC2395160

Molecular Formula: C9H10BrN3OS

Molecular Weight: 288.17 g/mol

* For research use only. Not for human or veterinary use.

5-(5-bromo-2-furyl)-4-isopropyl-4H-1,2,4-triazole-3-thiol - 861444-27-1

Specification

CAS No. 861444-27-1
Molecular Formula C9H10BrN3OS
Molecular Weight 288.17 g/mol
IUPAC Name 3-(5-bromofuran-2-yl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C9H10BrN3OS/c1-5(2)13-8(11-12-9(13)15)6-3-4-7(10)14-6/h3-5H,1-2H3,(H,12,15)
Standard InChI Key OTNORTFRTDBCHR-UHFFFAOYSA-N
SMILES CC(C)N1C(=NNC1=S)C2=CC=C(O2)Br
Canonical SMILES CC(C)N1C(=NNC1=S)C2=CC=C(O2)Br

Introduction

Structural Characteristics and Basic Properties

Molecular Structure

5-(5-bromo-2-furyl)-4-isopropyl-4H-1,2,4-triazole-3-thiol is characterized by a complex heterocyclic structure that contains multiple functional groups. The molecule consists of a 1,2,4-triazole ring with three key substituents: a 5-bromofuran moiety at position 5, an isopropyl group at position 4, and a thiol group at position 3. This unique arrangement of functional groups contributes to the compound's distinct chemical reactivity and biological properties.

The structural formula reveals the spatial arrangement of these components, showing how the brominated furan ring connects to the triazole core, while the isopropyl group provides steric bulk that influences the compound's three-dimensional orientation. The thiol group (-SH) at position 3 serves as an important reactive center for many chemical transformations.

Chemical Identifiers and Physical Properties

For research and identification purposes, the compound is characterized by several standard chemical identifiers and physical properties as shown in Table 1.

PropertyValue
IUPAC Name3-(5-bromofuran-2-yl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione
Molecular FormulaC9H10BrN3OS
Molecular Weight288.17 g/mol
CAS Number861444-27-1
InChIInChI=1S/C9H10BrN3OS/c1-5(2)13-8(11-12-9(13)15)6-3-4-7(10)14-6/h3-5H,1-2H3,(H,12,15)
InChI KeyOTNORTFRTDBCHR-UHFFFAOYSA-N
Canonical SMILESCC(C)N1C(=NNC1=S)C2=CC=C(O2)Br

Table 1: Chemical identifiers and physical properties of 5-(5-bromo-2-furyl)-4-isopropyl-4H-1,2,4-triazole-3-thiol

The compound exists as a solid at room temperature and demonstrates moderate solubility in common organic solvents such as dimethylsulfoxide, acetonitrile, and alcohols, while being poorly soluble in water. This solubility profile reflects its balanced polarity, contributed by both hydrophilic (thiol, nitrogen atoms) and hydrophobic (isopropyl, furan) components.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 5-(5-bromo-2-furyl)-4-isopropyl-4H-1,2,4-triazole-3-thiol typically involves a multi-step process that requires careful control of reaction conditions. The general synthetic pathway proceeds through several key stages:

  • Bromination of the furan ring: The starting material, typically a 2-furyl compound, undergoes selective bromination at the 5-position using bromine in a suitable solvent such as carbon tetrachloride.

  • Formation of the triazole core: The brominated furan derivative is then reacted with hydrazine compounds to form the triazole ring structure.

  • Introduction of the isopropyl group: The isopropyl substituent is incorporated through alkylation reactions using isopropyl halides under basic conditions.

  • Thiol group formation: The thiol functionality at position 3 is typically introduced in the final stages of synthesis, often through reactions involving sulfur-containing reagents.

Reaction Conditions and Considerations

The synthesis requires careful attention to reaction conditions to ensure selectivity and high yield. Bromination reactions are typically conducted at controlled temperatures to prevent multiple bromination or side reactions. The formation of the triazole ring often requires elevated temperatures and extended reaction times, while alkylation steps typically employ basic conditions to facilitate the nucleophilic substitution.

Reactions are typically performed under inert atmospheres (nitrogen or argon) to prevent oxidation of sensitive intermediates, particularly those containing the thiol group. Common solvents used in the synthetic route include dimethyl sulfoxide, acetonitrile, and other polar aprotic solvents.

Industrial Scale Production

For large-scale production, the synthetic route may be optimized through:

  • Continuous flow reactors that enhance mixing and temperature control

  • Automated synthesis platforms for improved reproducibility

  • Advanced purification methods including crystallization and chromatography

  • Process optimization to minimize waste and maximize atom economy

These industrial approaches aim to increase yield and purity while reducing production costs and environmental impact, making the compound more accessible for research and development purposes.

Chemical Reactivity Profile

Reactive Centers and Their Properties

The chemical reactivity of 5-(5-bromo-2-furyl)-4-isopropyl-4H-1,2,4-triazole-3-thiol is primarily determined by three key functional groups:

  • The thiol group (-SH) at position 3 of the triazole ring, which can participate in various nucleophilic reactions, oxidation processes, and metal coordination.

  • The bromine atom on the furan ring, which provides a site for substitution reactions, particularly palladium-catalyzed cross-couplings.

  • The nitrogen atoms in the triazole ring, which can act as hydrogen bond acceptors or coordination sites for metals.

Common Reaction Types

The compound demonstrates versatile reactivity across several reaction categories:

Reaction TypeReagentsProductsApplications
OxidationH2O2, KMnO4Disulfides, sulfonic acidsSynthesis of dimeric structures
ReductionLiAlH4, NaBH4Hydrogenated derivativesModification of electronic properties
Nucleophilic SubstitutionAmines, thiols, basesSubstituted derivativesStructural diversification
Cross-couplingPd catalysts, boronic acidsArylated derivativesExtension of conjugation
Metal ComplexationTransition metal saltsMetal complexesCatalysis, materials science

Table 2: Common reactions of 5-(5-bromo-2-furyl)-4-isopropyl-4H-1,2,4-triazole-3-thiol

Biological Activity and Mechanisms

Antimicrobial Properties

5-(5-bromo-2-furyl)-4-isopropyl-4H-1,2,4-triazole-3-thiol has demonstrated significant antimicrobial activity against various pathogens. The compound's effectiveness stems from its ability to interact with critical enzymes in microbial metabolism. Studies suggest that the thiol group may form covalent bonds with cysteine residues in key bacterial enzymes, disrupting their function and leading to growth inhibition or cell death.

The presence of the brominated furan ring enhances antimicrobial activity compared to non-brominated analogs, suggesting that this structural feature plays an important role in the compound's interaction with microbial targets. The lipophilic isopropyl group likely contributes to membrane penetration, facilitating the compound's entry into microbial cells.

Anti-inflammatory Effects

Research indicates that 5-(5-bromo-2-furyl)-4-isopropyl-4H-1,2,4-triazole-3-thiol may exhibit anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory pathways. Molecular docking studies suggest that the compound has binding affinity for both COX-1 and COX-2, indicating potential as an anti-inflammatory agent.

The mechanism likely involves interaction between the triazole-thiol moiety and key amino acid residues in the active site of COX enzymes, leading to inhibition of prostaglandin synthesis and subsequent reduction in inflammatory responses.

Structure-Activity Relationships

The biological activity of 5-(5-bromo-2-furyl)-4-isopropyl-4H-1,2,4-triazole-3-thiol is strongly influenced by its structural features. Table 3 summarizes how modifications to the basic structure affect biological activity.

Table 3: Structure-activity relationships for 5-(5-bromo-2-furyl)-4-isopropyl-4H-1,2,4-triazole-3-thiol

Comparison with Related Compounds

Structural Analogs

To better understand the unique properties of 5-(5-bromo-2-furyl)-4-isopropyl-4H-1,2,4-triazole-3-thiol, it is valuable to compare it with structurally related compounds. Table 4 presents a comparison with several analogs.

CompoundKey Structural DifferencesDistinctive Properties
5-(5-Bromo-2-furyl)-4-propyl-4H-1,2,4-triazole-3-thiolLinear propyl instead of branched isopropylDifferent lipophilicity profile and steric effects
5-(5-Bromo-2-furyl)-1H-1,2,4-triazole-3-thiolLacks N-4 substitutionDifferent hydrogen bonding pattern and solubility
5-(5-bromopyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiolContains pyridine instead of furan; methyl instead of isopropylDifferent electronic properties and biological targets
5-(5-nitro-2-furyl)-2-(5-bromo-2-furyl)acrylic acidAcrylic acid structure rather than triazoleDifferent reactivity and application profile

Table 4: Comparison of 5-(5-bromo-2-furyl)-4-isopropyl-4H-1,2,4-triazole-3-thiol with related compounds

Uniqueness of the Compound

5-(5-bromo-2-furyl)-4-isopropyl-4H-1,2,4-triazole-3-thiol stands out from similar compounds due to its unique combination of structural features. The presence of the isopropyl group provides distinct steric effects compared to compounds with linear alkyl chains. The brominated furan ring contributes to the compound's reactivity profile, particularly in cross-coupling reactions.

These structural characteristics result in a unique electronic distribution and three-dimensional arrangement that influences the compound's biological activity and chemical reactivity, distinguishing it from other triazole derivatives with different substitution patterns.

Applications in Scientific Research

Medicinal Chemistry Applications

The most significant applications of 5-(5-bromo-2-furyl)-4-isopropyl-4H-1,2,4-triazole-3-thiol are in medicinal chemistry, where it serves as:

  • A lead compound for developing new antimicrobial agents, particularly against resistant strains

  • A template for designing anti-inflammatory drugs with potentially fewer side effects than current therapies

  • A starting point for anticancer drug development, focusing on specific cellular targets

Research in this area involves systematic modification of the compound's structure to optimize biological activity while minimizing toxicity and improving pharmacokinetic properties.

Materials Science Applications

In materials science, the compound and its derivatives find applications in:

  • Development of novel materials with unique electronic and optical properties

  • Creation of coordination polymers through metal complexation

  • Design of surface coatings with specific functionalities

The ability of the compound to form metal complexes through its sulfur and nitrogen atoms makes it particularly valuable for developing materials with specialized electronic properties.

Biological Research Tools

5-(5-bromo-2-furyl)-4-isopropyl-4H-1,2,4-triazole-3-thiol also serves as a valuable tool in biological research:

  • As a probe to study enzyme mechanisms and protein interactions

  • For investigating cellular signaling pathways related to inflammation and cell proliferation

  • As a reference compound for developing structure-activity relationships in drug discovery

These applications leverage the compound's structural features to gain insights into biological processes and develop new therapeutic approaches.

Future Research Directions

Emerging Applications

Several emerging applications for 5-(5-bromo-2-furyl)-4-isopropyl-4H-1,2,4-triazole-3-thiol and its derivatives are being explored:

  • Development of selective sensors for metal ions, leveraging the compound's coordination chemistry

  • Creation of stimuli-responsive materials that change properties in response to environmental factors

  • Design of targeted drug delivery systems incorporating the compound's structure

  • Exploration of catalytic applications, particularly in asymmetric synthesis

These applications represent expanding frontiers for research on this versatile compound and its derivatives.

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